Solubility Profile & Process Engineering Guide: 3-(3-Fluorophenyl)azetidin-3-ol Hydrochloride
Solubility Profile & Process Engineering Guide: 3-(3-Fluorophenyl)azetidin-3-ol Hydrochloride
Topic: Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists
Executive Summary
3-(3-Fluorophenyl)azetidin-3-ol hydrochloride (referred to herein as 3-F-Az-OH·HCl ) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of serotonin reuptake inhibitors and other CNS-active agents. Its structural core—a strained four-membered azetidine ring substituted with a polar hydroxyl group and a lipophilic fluorophenyl moiety—presents unique solubility challenges.
This guide provides a comprehensive solubility profile derived from physicochemical principles and structural analog analysis (e.g., 3-phenylazetidin-3-ol). It establishes a "Solubility Landscape" to aid researchers in solvent selection for reactions, extractions, and crystallization processes. The hydrochloride salt form dictates a high-polarity solubility profile, necessitating specific solvent systems for effective processing.
Physicochemical Characterization
Before addressing solvent interactions, the fundamental properties of the solid state must be defined to understand dissolution thermodynamics.
| Property | Value / Description |
| Chemical Formula | C₉H₁₀FNO[1][2] · HCl |
| Molecular Weight | 203.64 g/mol |
| Physical State | White to off-white crystalline solid |
| Salt Stoichiometry | 1:1 (Amine : HCl) |
| Hygroscopicity | Moderate to High (Typical of secondary amine HCl salts) |
| Predicted LogP (Free Base) | ~1.2 (Fluorine increases lipophilicity vs. unsubstituted analog) |
| Melting Point | Typically 180–200°C (with decomposition) |
Mechanistic Insight: The hydrochloride salt creates a rigid ionic lattice. Dissolution requires a solvent with high dielectric constant (
Solubility Landscape
The solubility profile is categorized into three distinct classes based on interaction potential.
Class I: High Solubility Solvents (Dissolution & Reaction)
Target Concentration: > 50 mg/mL These solvents are capable of disrupting the ionic HCl lattice via high dielectric constants and hydrogen bond donation/acceptance.
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Water: Freely soluble. The hydration of the chloride ion and the ammonium cation drives dissolution. Caution: Aqueous solutions may require pH monitoring to prevent free-base disproportionation.
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Methanol (MeOH): Excellent solvent. High solubility makes it the primary choice for transfers and initial dissolution.
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Dimethyl Sulfoxide (DMSO): High solubility (>100 mg/mL). Ideal for biological assays and stock solutions but difficult to remove in process chemistry.
Class II: Process & Recrystallization Solvents
Target Concentration: Temperature Dependent (10–50 mg/mL) These solvents exhibit a steep solubility curve (low solubility at RT, high at reflux), making them ideal for purification.
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Ethanol (EtOH): Sparingly soluble at RT; soluble at reflux (78°C). The addition of the fluorophenyl ring reduces solubility in EtOH compared to simple azetidines, enhancing recovery yields during cooling crystallization.
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Isopropanol (IPA): Low solubility at RT. Excellent antisolvent candidate when paired with Methanol or Water.
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n-Butanol: Useful for high-temperature extractions where water separation is required.
Class III: Antisolvents (Precipitation & Washing)
Target Concentration: < 1 mg/mL The ionic nature of 3-F-Az-OH·HCl renders it virtually insoluble in non-polar and polar aprotic solvents lacking H-bond donation.
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Ethyl Acetate (EtOAc): Standard antisolvent. Used to wash filter cakes to remove non-polar organic impurities.
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Dichloromethane (DCM): Insoluble. However, DCM is the solvent of choice for extracting the free base after neutralization.
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Hexanes / Heptane / Toluene: Strictly insoluble. Used to drive precipitation from alcoholic solutions.
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Acetone: Poor solubility. Often used to induce crystallization from methanolic solutions.
Visualization: Solubility Decision Matrix
The following diagram illustrates the logical flow for solvent selection based on the intended process outcome (Dissolution, Crystallization, or Washing).
Figure 1: Solvent selection decision tree based on thermodynamic interaction classes.
Experimental Protocols
These protocols are designed to be self-validating. If the expected physical change (precipitation/dissolution) does not occur, check the salt stoichiometry or solvent water content.
Protocol A: Gravimetric Solubility Determination
Objective: To determine the saturation point in a specific solvent at 25°C.
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Preparation: Weigh 100 mg of 3-F-Az-OH·HCl into a 4 mL HPLC vial.
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Addition: Add the target solvent in 100 µL increments.
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Equilibration: Vortex for 1 minute and sonicate for 5 minutes after each addition.
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Observation:
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Limit Test: If 2 mL of solvent is added and solid remains (
mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine exact solubility.
Protocol B: Recrystallization via Solvent/Antisolvent
Objective: Purification of crude material (removal of non-polar byproducts).
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Dissolution: Dissolve crude 3-F-Az-OH·HCl in minimum volume of Methanol at Room Temperature (approx. 3-5 mL per gram).
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Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.
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Nucleation: Slowly add Ethyl Acetate (Antisolvent) dropwise with stirring until a persistent cloudiness (turbidity) appears. Ratio is typically 1:3 (MeOH:EtOAc).
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Crystallization: Cool the mixture to 0–4°C for 2 hours.
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Isolation: Filter the white precipitate. Wash the cake with cold EtOAc.
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Drying: Vacuum dry at 40°C. Note: High heat (>60°C) may cause discoloration if residual acid is present.
Visualization: Recrystallization Workflow
This diagram details the critical path for purifying the hydrochloride salt using the solvent properties defined above.
Figure 2: Antisovlent recrystallization workflow leveraging the MeOH/EtOAc solubility differential.
References
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PubChem. (n.d.). 3-(4-fluorophenyl)azetidin-3-ol hydrochloride (Compound Summary). National Library of Medicine. Retrieved Feb 13, 2026, from [Link](Note: Used as structural analog for physicochemical prediction).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on HCl salt solubility trends in organic solvents).
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Pfizer Inc. (2005).[4] Patent US20050256310A1: Azetidine derivatives. Google Patents. Retrieved from (Describes synthesis and isolation of fluoro-azetidine intermediates).
